molecular formula C8H14O3 B079437 2-Hydroxybutyl methacrylate CAS No. 13159-51-8

2-Hydroxybutyl methacrylate

Cat. No.: B079437
CAS No.: 13159-51-8
M. Wt: 158.19 g/mol
InChI Key: IEVADDDOVGMCSI-UHFFFAOYSA-N
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Description

2-Hydroxybutyl methacrylate (HBMA) is a methacrylic ester derivative containing a hydroxyl-functionalized butyl chain. Its chemical structure comprises a methacrylate group linked to a 2-hydroxybutyl moiety, with commercial HBMA typically existing as a 1:1 mixture of 4-hydroxybutyl and this compound isomers . This bifunctional monomer is widely utilized in polymer science due to its capacity to form copolymers with tunable hydrophilicity, flexibility, and biocompatibility. HBMA is synthesized via free radical polymerization or controlled methods like RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, enabling precise control over molecular architecture . Applications span Pickering emulsifiers, vesicles for drug delivery, and stimuli-responsive materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybutyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxybutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2-hydroxybutanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products. Stabilizers such as monomethyl ether hydroquinone (MEHQ) are added to prevent premature polymerization during storage and handling .

Mechanism of Action

2-Hydroxybutyl methacrylate can be compared with other methacrylate esters such as:

    2-Hydroxyethyl methacrylate (HEMA): Similar in structure but with a shorter alkyl chain.

    2-Hydroxypropyl methacrylate (HPMA): Has a similar hydroxyl functionality but with a different alkyl chain length.

Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties to the polymers formed from it. The presence of the hydroxyl group allows for hydrogen bonding, enhancing the mechanical strength and hydrophilicity of the resulting polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

HBMA belongs to the hydroxylated methacrylate family, sharing key features with:

Compound Structure Key Properties Applications
2-Hydroxyethyl Methacrylate (HEMA) C6H10O3; hydroxyl-ethyl chain High hydrophilicity (water-soluble), Tg ~55–60°C Hydrogels, contact lenses, dental resins
2-Hydroxypropyl Methacrylate (HPMA) C7H12O3; hydroxyl-propyl chain Moderate hydrophilicity, Tg ~70–75°C Drug delivery vesicles, biomedical coatings
Methyl Methacrylate (MMA) C5H8O2; non-hydroxylated methyl Hydrophobic, rigid (Tg ~105°C) Acrylic glass, adhesives, paints
Butyl Methacrylate (BMA) C8H14O2; non-hydroxylated butyl Flexible (Tg ~20°C), hydrophobic Elastomers, coatings, sealants

Data compiled from .

Reactivity and Polymerization Behavior

  • HBMA vs. HPMA : Both undergo RAFT aqueous emulsion polymerization to form amphiphilic diblock copolymers. However, HBMA’s longer alkyl chain (C4 vs. C3 in HPMA) reduces steric hindrance, enabling higher chain mobility and lower glass transition temperatures (Tg). For instance, PGMA-PHBMA vesicles exhibit enhanced flexibility compared to PGMA-PHPMA analogs, making HBMA preferable for emulsifying hydrophobic substances like n-dodecane .
  • HBMA vs. HEMA : HEMA’s shorter ethyl chain increases hydrophilicity, favoring hydrogel formation. In contrast, HBMA’s butyl group enhances hydrophobicity, enabling self-assembly into vesicles or worms in aqueous PISA (Polymerization-Induced Self-Assembly) formulations .

Phase Behavior and Morphology

  • HBMA-based copolymers (e.g., PGMA-PHBMA) exhibit morphology transitions (sphere-to-worm-to-vesicle) sensitive to pH and stabilizer ionization. Terminal anionic charges in stabilizers drive worm-to-sphere transitions, a behavior less pronounced in HPMA systems .
  • HPMA’s higher Tg restricts morphological versatility, whereas HBMA’s lower Tg allows dynamic reconfiguration during polymerization, yielding transient intermediates like branched worms and bilayered vesicles .

Physicochemical Properties

  • Hydrophobicity : HBMA (logP ~1.5) is more hydrophobic than HEMA (logP ~0.2) but less than BMA (logP ~2.8). This balance enables its use in semi-hydrophilic matrices .
  • Solubility: HBMA is sparingly soluble in water but miscible with polar organic solvents (e.g., methanol, acetone), contrasting with HEMA’s water solubility and MMA/BMA’s hydrophobicity .
  • Thermal Stability : HBMA polymers degrade at ~250°C, comparable to HPMA but lower than MMA (>300°C) due to hydroxyl group susceptibility to oxidation .

Biological Activity

2-Hydroxybutyl methacrylate (2-HBMA) is a methacrylic acid ester characterized by the presence of a hydroxybutyl group. This compound has garnered attention due to its diverse applications in polymer chemistry, particularly in the synthesis of biocompatible materials for medical use, including hydrogels, adhesives, and coatings. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

2-HBMA undergoes free radical polymerization, a process initiated by heat, light, or chemical agents. This polymerization leads to the formation of polymers with enhanced mechanical and chemical properties suitable for various applications, including biomedical fields. The interaction of 2-HBMA with biological systems can result in both beneficial and adverse effects.

Biochemical Pathways

The polymerization process generates free radicals that can interact with cellular structures, potentially leading to cytotoxic effects. Studies have shown that similar methacrylates can induce apoptotic cell death in specific cell types, such as oral keratinocytes.

Biological Activity and Toxicity

Research indicates that 2-HBMA may exhibit varying degrees of biological activity depending on its concentration and the specific biological context. The compound is known to cause skin and eye irritation upon exposure, which necessitates careful handling in laboratory and clinical settings.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of 2-HBMA suggests that it is rapidly metabolized and may lead to systemic exposure if absorbed through the skin or mucous membranes. Its aqueous solubility is approximately 20 g/dm³ at elevated temperatures, which could influence its absorption rates in biological systems .

Applications in Biomedical Fields

The biocompatibility of polymers derived from 2-HBMA makes them suitable for applications such as:

  • Tissue Engineering : Hydrogels formed from 2-HBMA can be utilized as scaffolds for cell growth and tissue regeneration.
  • Drug Delivery Systems : The ability to tailor the properties of polymers allows for controlled drug release mechanisms.

Table: Summary of Biological Activities and Toxicity Profiles

PropertyObservation
Skin IrritationMild to moderate irritation reported
Eye IrritationModerate irritation observed in animal studies
CytotoxicityInduces apoptotic cell death in oral keratinocytes
BiocompatibilitySuitable for tissue engineering and drug delivery

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxybutyl methacrylate (2-HBMA) with high purity for research applications?

  • Methodological Answer: 2-HBMA synthesis typically involves esterification of methacrylic acid with 2-hydroxybutanol under acidic catalysis. To ensure high purity, researchers should employ vacuum distillation to remove unreacted monomers and byproducts. Characterization via FT-IR spectroscopy (to confirm ester C=O stretching at ~1720 cm⁻¹) and ¹H/¹³C NMR (to verify hydroxyl and methacrylate proton signals) is critical. For example, similar methacrylates like hydroxypropyl methacrylate (HPMA) are purified using silica gel chromatography to isolate stereoisomers .

Q. How should researchers handle and store 2-HBMA to ensure safety and stability during experiments?

  • Methodological Answer: 2-HBMA is prone to polymerization upon exposure to light, heat, or peroxides. Storage under inert gas (e.g., nitrogen) at 2–8°C in amber glass vials is recommended. Safety protocols for related methacrylates (e.g., 2-hydroxyethyl methacrylate, HEMA) include using PPE (gloves, goggles) and working in a fume hood to avoid inhalation or skin contact . Contaminated materials should be disposed of via approved waste facilities, as outlined in GHS guidelines for methacrylates .

Advanced Research Questions

Q. What strategies can be employed to copolymerize 2-HBMA with amino acid-based monomers for pH-responsive materials?

  • Methodological Answer: Free radical copolymerization with optically active monomers (e.g., N-acryloyl-phenylalanine) can yield pH-responsive copolymers. For instance, studies on urea methacrylate copolymers (e.g., D/L-MABU) used azo-initiators (e.g., AIBN) at 60–70°C in DMF, achieving controlled molar mass (via GPC ) and stereoselectivity (via circular dichroism spectroscopy ) . Optimizing monomer ratios (e.g., 0.76:0.24 molar fractions) and post-polymerization modifications (e.g., fluorescein-isothiocyanate conjugation) enhance pH sensitivity .

Q. How can the stereoselectivity of 2-HBMA-containing copolymers be analyzed and optimized for biomedical applications?

  • Methodological Answer: Stereoselectivity can be assessed using 2D NMR (e.g., COSY, NOESY) to resolve spatial configurations and differential scanning calorimetry (DSC) to study thermal transitions influenced by stereochemistry. For example, copolymers with L-phenylalanine exhibited higher stereoselectivity at basic pH (e.g., pH 10), attributed to hydrogen-bonding interactions between hydroxyl groups and amino acid side chains . In vitro assays (e.g., migration studies using dental pulp stem cells) can evaluate biocompatibility .

Q. What experimental design considerations are critical when developing 2-HBMA-based hydrogels for controlled drug delivery?

  • Methodological Answer: Hydrogel design requires optimizing crosslinking density (via swelling ratio analysis ) and incorporating stimuli-responsive moieties (e.g., carboxyl groups for pH-dependent release). For HEMA-based hydrogels, UV-vis spectroscopy tracked drug release kinetics, while rheometry assessed mechanical stability . For 2-HBMA, radical polymerization with PEGDA crosslinkers and in vitro cytotoxicity testing (e.g., MTT assays) are recommended.

Q. Data Contradiction & Analysis

Q. How can researchers resolve discrepancies in reported reactivity ratios for 2-HBMA copolymerization?

  • Methodological Answer: Reactivity ratio contradictions (e.g., r₁, r₂ variations) may arise from solvent polarity or initiator efficiency. Researchers should replicate experiments under controlled conditions (e.g., fixed temperature, monomer purity) and use Fineman-Ross or Kelen-Tüdős plots to calculate ratios. Cross-referencing with structural analogs (e.g., HPMA copolymerization data ) helps validate results.

Properties

IUPAC Name

2-hydroxybutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVADDDOVGMCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402190
Record name 2-HYDROXYBUTYL METHACRYLATE
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-51-8
Record name 2-Hydroxybutyl methacrylate
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Record name 2-Hydroxybutyl methacrylate
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Record name 2-HYDROXYBUTYL METHACRYLATE
Source EPA DSSTox
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxybutyl ester
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Record name 2-HYDROXYBUTYL METHACRYLATE
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Synthesis routes and methods

Procedure details

A blend of 72 grams 1,2-epoxybutane (Aldrich), 0.85 g 4-methoxyphenol (Aldrich), and 6.5 g potassium hydroxide was stirred in a 500 ml round bottomed flask equipped with an addition funnel and thermocouple thermometer. 172 g methacrylic acid was added via the addition funnel, and the blend was slowly to 75° C., and stirred overnight under an air, then increased to 88° C. for 4 hours. The mixture was cooled, and 700 ml of 2.0 N NaOH was added to the mixture in a separatory funnel. The upper layer was washed with borate buffered saline three times. Ethyl ether (200 ml) was added to the combined saline washes to extract any product. The combined organic layers were dried over NaSO4. The NaSO4 was filtered out and the product was distilled (90-98° C./˜4 mm Hg). 17.5 g product was collected, to which was added 4 mg 4-methoxyphenol. 1H NMR: 6.1 ppm (1H, m), 5.5 (1H, m), 4.8 (0.25H m), 4.2 (0.64H, dd, 8.1 and 11.7 Hz), 4.0 (0.64 Hz, dd, 6.9 and 11.4 Hz), 3.6-3.8 1.26H, m), 2.3 (OH, br s), 1.9 (3 H, m), 1.4-1.7 (2 H, m), 0.9 (3H, m); consistent with a blend of 2-hydroxy-1-propylmethacrylate and 1-hydroxy-2-propylmethacrylate.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydroxybutyl methacrylate
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2-Hydroxybutyl methacrylate
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